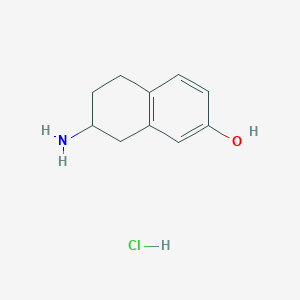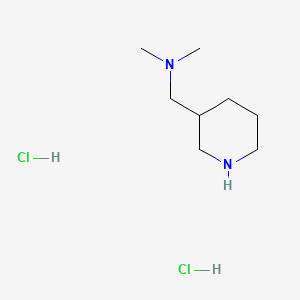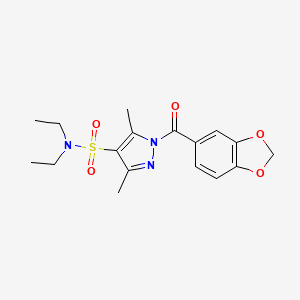![molecular formula C16H20N4O5S B3309734 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone CAS No. 942873-58-7](/img/structure/B3309734.png)
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone
Overview
Description
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNP is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol but is insoluble in water. DNP is a powerful oxidizing agent that has been used in a variety of chemical reactions and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone acts as a potent oxidizing agent and has been shown to increase the production of reactive oxygen species in cells. This increase in oxidative stress can lead to a variety of biochemical and physiological effects, including the activation of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune system function, and the regulation of mitochondrial function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone in scientific research is its potent oxidizing properties, which can be useful in a variety of chemical reactions. However, this compound can also be highly reactive and can pose a risk of toxicity if not handled properly. Additionally, the use of this compound in laboratory experiments may be limited by its solubility properties and potential for degradation over time.
Future Directions
There are several potential future directions for the study of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone in scientific research. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, the use of this compound as a fluorescent probe for the detection of reactive oxygen species may have potential applications in the development of new diagnostic tools for disease detection and monitoring.
Scientific Research Applications
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species and as a catalyst in organic synthesis reactions. This compound has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-8-7-9-14(10-13)20(22)23/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDGANHOJIZCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate](/img/structure/B3309678.png)
![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3309683.png)
![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)
![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3309704.png)
![N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)methanesulfonamide](/img/structure/B3309707.png)




![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 2-nitrophenyl ketone](/img/structure/B3309758.png)
![3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B3309766.png)
![1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3309774.png)